cis-2-Amino-2-methylcyclopentanecarboxylic acid
Overview
Description
Cis-2-Amino-2-methylcyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 143.094628657 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Foldamer Building Blocks
cis-2-Aminocyclohex-4-enecarboxylic acid, closely related to cis-2-Amino-2-methylcyclopentanecarboxylic acid, serves as a conformationally constrained β-amino acid, used in the construction of helical foldamers. These α/β-peptides adopt specific helical conformations in solution and crystalline states, demonstrating their potential as structural components in foldamer chemistry (Kwon et al., 2015).
2. Synthesis and Transformation
The chemistry of 2-Aminocyclopentanecarboxylic Acid includes its syntheses, transformations, and biological characteristics. The enantiomer of this compound has been isolated from natural sources and is a component of the antibiotic amipurimycin. The synthesis of racemic compounds, resolutions, and enantioselective syntheses are discussed in the literature (F. Fülöp, 2001).
3. Enzymatic Strategies and Derivatives
(1R,2S)-2-Aminocyclopentanecarboxylic acid (cispentacin) has attracted attention due to its novel biological activity and natural occurrence. Enzymatic strategies have been developed for its synthesis in an enantiomerically pure form. Structural optimization led to derivatives with enhanced antifungal activity. This compound is also a key element in larger molecules with significant pharmacological properties, like amipurimycin (Forró & Fülöp, 2016).
4. Pharmacological Effects
Studies on the pharmacological effects of various enantiomers of cis-3-aminocyclopentanecarboxylic acids have shown that these compounds are moderate partial agonists at GABA(C) receptors. They provide a unique perspective on the stereochemical orientation of amine and carboxylic acid groups when binding to these receptors (Chebib et al., 2001).
Mechanism of Action
Target of Action
The primary target of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid is the GABA (gamma-aminobutyric acid) receptor . This receptor plays a crucial role in the central nervous system by mediating inhibitory neurotransmission. By binding to the GABA receptor, the compound can modulate neuronal excitability and influence various neurological processes .
Mode of Action
Cis-2-Amino-2-methyl-cyclopentanecarboxylic acid interacts with the GABA receptor by mimicking the action of GABA, the natural ligand. Upon binding, it enhances the receptor’s inhibitory effects, leading to a decrease in neuronal firing. This interaction results in the opening of chloride channels, causing an influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and reduces the likelihood of action potential generation .
Biochemical Pathways
The compound primarily affects the GABAergic pathway , which is responsible for maintaining the balance between neuronal excitation and inhibition. By enhancing GABAergic transmission, cis-2-Amino-2-methyl-cyclopentanecarboxylic acid can influence downstream effects such as reduced anxiety, sedation, and anticonvulsant activity. This modulation can also impact other neurotransmitter systems indirectly, including the dopaminergic and serotonergic pathways .
Pharmacokinetics
The pharmacokinetics of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid involve its absorption, distribution, metabolism, and excretion (ADME):
These properties impact its bioavailability and therapeutic efficacy, with a relatively rapid onset of action and moderate duration of effect.
Result of Action
At the molecular level, the action of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid results in the hyperpolarization of neurons , leading to decreased excitability. At the cellular level, this translates to reduced neuronal firing rates, which can manifest as anxiolytic, sedative, and anticonvulsant effects. These outcomes are beneficial in conditions characterized by excessive neuronal activity, such as epilepsy and anxiety disorders .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid. For instance, variations in pH can affect the ionization state of the compound, altering its binding affinity to the GABA receptor. Temperature fluctuations can impact its stability and degradation rate, while the presence of other ions or molecules can lead to competitive binding or allosteric modulation of the receptor .
Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring consistent efficacy in different physiological and environmental conditions.
: DrugBank
Properties
IUPAC Name |
2-amino-2-methylcyclopentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRKLOXTORQLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583658 | |
Record name | 2-Amino-2-methylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756450-21-2 | |
Record name | 2-Amino-2-methylcyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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